molecular formula C7H11F2NO2 B1373083 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1240529-10-5

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1373083
CAS No.: 1240529-10-5
M. Wt: 179.16 g/mol
InChI Key: QKHFDEBCLOAUQX-UHFFFAOYSA-N
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Description

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1240529-10-5 . It has a molecular weight of 179.17 . The IUPAC name for this compound is 1-amino-4,4-difluorocyclohexanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 220-221 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Building Block for Drug Discovery

1-Amino-4,4-difluorocyclohexanecarboxylic acid has been explored as a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid. Its synthesis and characteristics like conformation, lipophilicity, acidity, and fluorescent properties suggest potential applications in drug discovery (Mykhailiuk et al., 2013).

Conformation in Derivatives and Peptides

The conformation of 1-aminocyclohexane-1-carboxylic acid residue in various derivatives and peptides, including dipeptides, has been extensively studied. This research provides insights into its structural properties, which are essential for understanding its role in more complex molecules (Valle et al., 1988).

Synthesis of Stereoisomers

Research has also been conducted on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid. Understanding the stereochemistry of such compounds is crucial for their potential application in various fields of chemistry and biochemistry (Avenoza et al., 1999).

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis of 1-amino-2-methylcyclohexanecarboxylic acids has been described, highlighting the versatility of such amino acids in synthetic chemistry. This synthesis approach is vital for producing compounds with specific stereochemical configurations (Volk & Frahm, 1996).

Development of ε-Amino Acids

Research on ε-amino acids based on bicyclic skeletons, such as bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates the expanding scope of amino acid chemistry and its applications in peptide synthesis (Yeo et al., 2006).

Gas-Phase Acid-Base Properties

The gas-phase proton affinities and acidities of 1-aminocycloalkane-1-carboxylic acids have been studied, providing important data for understanding their chemical behavior in various environments, especially in non-aqueous solutions (Muetterties et al., 2015).

Synthesis of Fluorinated Analogs

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for positron emission tomography highlights the potential medical imaging applications of such compounds (Shoup & Goodman, 1999).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-amino-4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFDEBCLOAUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-10-5
Record name 1-amino-4,4-difluorocyclohexanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under nitrogen gas, 4.10 g of the compound of Example 2A were suspended in 100 ml of 30% strength aqueous potassium hydroxide solution, and the mixture was stirred at reflux overnight. The mixture was concentrated to about 25% of the volume and, at 0-10° C., adjusted to pH 5.5 using concentrated aqueous hydrogen chloride solution. The solution was concentrated and dried. The residue (4.30 g) was used directly for the esterification.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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